3,4-Di-O-acetyl-D-fucal
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Overview
Description
3,4-Di-O-acetyl-D-fucal is a synthetic carbohydrate compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol It is a derivative of D-fucose, a deoxy sugar, and is characterized by the presence of acetyl groups at the 3 and 4 positions of the fucal structure
Preparation Methods
The synthesis of 3,4-Di-O-acetyl-D-fucal typically involves the acetylation of D-fucal. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation at the desired positions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,4-Di-O-acetyl-D-fucal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups, yielding D-fucal derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-Di-O-acetyl-D-fucal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: This compound is used in the study of carbohydrate-protein interactions and the role of sugars in biological systems.
Mechanism of Action
The mechanism of action of 3,4-Di-O-acetyl-D-fucal involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups can influence the compound’s reactivity and binding affinity to these targets, thereby modulating its biological effects. The pathways involved may include glycosylation processes and other carbohydrate-related metabolic pathways .
Comparison with Similar Compounds
3,4-Di-O-acetyl-D-fucal can be compared with other similar compounds, such as:
3,4-Di-O-acetyl-L-fucal: An enantiomer of this compound, used in similar applications but with different stereochemistry.
N-Acetyl-D-fucosamine: A related compound with an acetyl group at the nitrogen position, commonly found in bacterial glycoconjugates.
The uniqueness of this compound lies in its specific acetylation pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H14O5 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
[(3S,4R)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate |
InChI |
InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6?,9-,10+/m1/s1 |
InChI Key |
NDEGMKQAZZBNBB-IEGJGFPOSA-N |
Isomeric SMILES |
CC1[C@@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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